![molecular formula C12H12N2OS B1345515 2-苯基-3-硫代六氢-1H-吡咯并[1,2-c]咪唑-1-酮 CAS No. 4333-21-5](/img/structure/B1345515.png)

2-苯基-3-硫代六氢-1H-吡咯并[1,2-c]咪唑-1-酮

描述

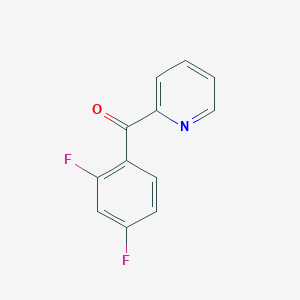

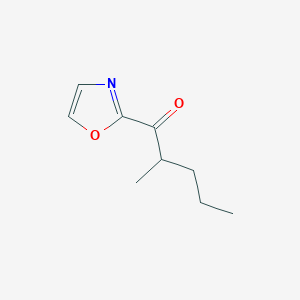

“2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 g/mol . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H and 13C NMR spectroscopy, along with 2D COSY, NOESY, HMBC, and HSQC techniques .Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 16, with 6 being aromatic heavy atoms. It has a molar refractivity of 73.39 and a TPSA of 55.64 Ų . It is soluble, with a solubility of 0.411 mg/ml or 0.00177 mol/l .科学研究应用

Proteomics Research

PTH-DL-proline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Edman Degradation

Phenylthiohydantoin (PTH) derivatives of amino acids, including PTH-DL-proline, are used in Edman degradation , a method of sequencing amino acids in a peptide. In this process, the amino-terminal residue is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues.

High-Performance Liquid Chromatography (HPLC)

Phenylthiohydantoin amino acids, including PTH-DL-proline, can be analyzed by high-performance liquid chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Gas Chromatography

Phenylthiohydantoin amino acids, including PTH-DL-proline, can also be analyzed by gas chromatography . Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用机制

Target of Action

Phenylthiohydantoin-proline, also known as PTH-DL-proline, primarily targets the parathyroid hormone (PTH) receptor . The parathyroid hormone receptor is a key modulator of calcium and phosphate homeostasis . The interaction of Phenylthiohydantoin-proline with this receptor plays a crucial role in maintaining the concentration of these divalent cations within a narrow range .

Mode of Action

Phenylthiohydantoin-proline interacts with its target, the parathyroid hormone receptor, to stimulate renal tubular calcium reabsorption and bone resorption . This interaction results in an increase in serum calcium levels . Furthermore, Phenylthiohydantoin-proline also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Biochemical Pathways

The action of Phenylthiohydantoin-proline affects several biochemical pathways. It plays a significant role in the regulation of calcium and phosphate metabolism . By interacting with the parathyroid hormone receptor, Phenylthiohydantoin-proline influences the minute-to-minute control of serum ionized calcium concentration . It also impacts the conversion of vitamin D to its most active form, calcitriol , which is crucial for stimulating intestinal calcium absorption.

Pharmacokinetics

The pharmacokinetic properties of Phenylthiohydantoin-proline are crucial for understanding its bioavailability. It is known that the compound is a white powder with a pale yellow cast and is soluble in dimethylformamide , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Phenylthiohydantoin-proline’s action are primarily related to calcium homeostasis. By stimulating renal tubular calcium reabsorption and bone resorption, Phenylthiohydantoin-proline increases serum calcium levels . This can have significant effects on various cellular processes that depend on calcium as a signaling molecule.

Action Environment

The action, efficacy, and stability of Phenylthiohydantoin-proline can be influenced by various environmental factors. For instance, the pH of the environment can impact the solubility and therefore the bioavailability of the compound . Additionally, the presence of other molecules, such as other hormones or drugs, can potentially affect the action of Phenylthiohydantoin-proline by interacting with the same targets or pathways .

属性

IUPAC Name |

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275953, DTXSID801189605 | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4333-21-5, 31364-82-6 | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。